molecular formula C20H16FN3O4 B3402613 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1058500-76-7

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B3402613
CAS No.: 1058500-76-7
M. Wt: 381.4 g/mol
InChI Key: DFNSPUJZQJDOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is a structurally complex acetamide derivative characterized by three key moieties:

  • Acetamide linker: A flexible spacer that connects the benzodioxole and pyrimidinone groups, enabling conformational adaptability.
  • 4-(4-Fluorophenyl)-6-oxopyrimidin-1(6H)-yl group: A pyrimidinone ring substituted with a 4-fluorophenyl group, offering hydrogen-bonding and π-stacking capabilities.

The compound’s design aligns with pharmacophores targeting enzyme inhibition or receptor modulation, though direct pharmacological data are unavailable in the evidence.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4/c21-15-4-2-14(3-5-15)16-8-20(26)24(11-23-16)10-19(25)22-9-13-1-6-17-18(7-13)28-12-27-17/h1-8,11H,9-10,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNSPUJZQJDOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=NC(=CC3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article summarizes the synthesis, structural characteristics, and biological activities of this compound, supported by various studies and data tables.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. One approach includes the reaction of 2-(4-((benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl 4-methylbenzenesulfonate with 1-(3-chlorophenyl)piperazine in the presence of potassium carbonate. The product is isolated through silica gel chromatography and recrystallization methods, yielding colorless crystals with specific bond lengths and angles indicative of its molecular structure .

Table 1: Key Structural Features

Bond Lengths (Å)Bond Angles (°)
N(1)—C(5): 1.452C5—N1—C10: 118.8
N(1)—C(7): 1.456C9—N2—C11: 109.97
N(2)—C(11): 1.500C8—N2—C11: 113.34

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing benzo[d][1,3]dioxole moieties have shown promising results against various cancer cell lines, with IC50 values indicating strong antiproliferative activity. One study reported IC50 values of 2.38 µM for HepG2 cells and 1.54 µM for HCT116 cells, outperforming standard treatments like doxorubicin .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. It was found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Compounds related to this structure demonstrated COX-2 selectivity with inhibition indices ranging from 90% to 99%, alongside significant analgesic activity comparable to that of sodium diclofenac .

The mechanisms underlying the biological activities of this compound include:

  • EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Apoptosis Induction : Studies involving annexin V-FITC assays indicate that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and regulating proteins such as Bax and Bcl-2 .

Table 2: Biological Activity Overview

Activity TypeObserved EffectReference
AnticancerIC50 values < 3 µM for various lines
Anti-inflammatoryCOX-2 inhibition (90%-99%)
Apoptosis inductionIncreased Bax/Bcl-2 ratio

Study on Anti-cancer Efficacy

In a controlled laboratory setting, this compound was tested against several cancer cell lines including HepG2 and MCF7. The results indicated that the compound not only inhibited cell proliferation but also induced significant apoptosis through mitochondrial pathways.

Study on Inflammation Reduction

Another study focused on the anti-inflammatory properties of this compound demonstrated a marked reduction in serum levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β). This suggests that the compound could be beneficial in treating inflammatory conditions by modulating cytokine responses .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant antimicrobial activity. A series of polyamines conjugated with this functional group showed enhanced efficacy against various strains of bacteria and fungi compared to their unsubstituted counterparts. The increased lipophilicity provided by the benzo[d][1,3]dioxole unit is believed to contribute to this improved activity .

Antitumor Activity

The compound has been evaluated for its antitumor properties. A study focusing on N-aryl derivatives of benzo[d][1,3]dioxole found that these compounds exhibited cytotoxic effects against several cancer cell lines. The mechanism of action is thought to involve interference with cellular proliferation pathways .

Modulation of ABC Transporters

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide has been investigated for its potential as a modulator of ATP-binding cassette (ABC) transporters. These transporters are crucial in drug resistance mechanisms in cancer therapy. By inhibiting or altering the function of these proteins, the compound could enhance the efficacy of existing chemotherapeutics .

Neuroprotective Effects

Some derivatives containing the benzo[d][1,3]dioxole structure have shown promise in neuroprotective applications. They may offer therapeutic benefits in neurodegenerative diseases by mitigating oxidative stress and inflammation within neural tissues .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityEnhanced activity against Gram-positive and Gram-negative bacteria with derivatives containing 1,3-benzodioxole.
Antitumor EvaluationSignificant cytotoxic effects on cancer cell lines; potential mechanisms include disruption of cell cycle progression.
ABC Transporter ModulationIdentified as a potential modulator for improving drug delivery in resistant cancer cells.

Comparison with Similar Compounds

Structural Analogues with Modified Heterocyclic Moieties

The pyrimidinone core in the target compound is a distinguishing feature. Key comparisons include:

Compound Name Core Structure Key Substituents Synthesis Highlights Pharmacological Notes Reference
Target Compound Acetamide + pyrimidinone 4-(4-Fluorophenyl) Not explicitly described Structural similarity to kinase inhibitors -
C26 (N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)(methyl)amino)acetamide) Acetamide + thiophene 5-Bromothiophene Reductive amination (NaBH(OAc)₃), 58 mg yield No activity data; bromothiophene enhances lipophilicity
SW-C165 (N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide) Acetamide + bromobenzyl 2-Bromobenzyl Similar to C26, 37 mg yield Structural focus on halogenated aromatics
Compound 6a (4-(tert-butyl)-2-((3R,4S)-3-(benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidin-1-yl)-N-(quinolin-8-yl)benzamide) Benzamide + piperidine Benzo[d][1,3]dioxol-5-yloxy Coupling with paroxetine analog, 69% yield Fluorophenyl and benzodioxole enhance CNS targeting

Key Findings :

  • Halogen Effects : Bromine in C26/SW-C165 increases lipophilicity compared to the target’s fluorine, which may improve blood-brain barrier penetration .
Acetamide Derivatives with Antimicrobial Activity
Compound Name Structure Activity Reference
Compound 47 (2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide) Benzo[d]thiazole + difluorophenyl Gram-positive antibacterial
Compound 49 (2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide) Benzo[d]thiazole + thiazole Antifungal

Key Findings :

  • Bicyclic Systems : The target’s benzodioxole may offer metabolic stability over benzo[d]thiazole, which is prone to oxidation .
  • Fluorophenyl vs. Thiazole : The 4-fluorophenyl group in the target could enhance binding to hydrophobic enzyme pockets compared to thiazole-based derivatives.
Fluorophenyl-Substituted Heterocycles

The 4-fluorophenyl group is a recurring motif in bioactive compounds:

Compound Name Heterocycle Activity Reference
2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide Pyrazolo[3,4-d]pyrimidine Structural analog for kinase inhibition
N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Naphthyl + fluorophenyl Crystallographic data reported

Key Findings :

  • Fluorine Positioning : The para-fluorine in the target may optimize steric and electronic interactions compared to ortho-substituted analogs .

Q & A

Q. What are the key steps and reagents for synthesizing N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide?

The synthesis involves a multi-step process:

  • Step 1 : Reductive amination of intermediates (e.g., reaction of precursors with sodium triacetoxyborohydride in THF, using acetic acid as a catalyst) .
  • Step 2 : Purification via reverse-phase (RP) flash chromatography and HPLC to isolate the target compound .
  • Critical reagents : THF, sodium triacetoxyborohydride, acetic acid, and controlled-temperature conditions to prevent intermediate decomposition .

Q. How can researchers confirm the structural integrity and purity of this compound?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : For verifying proton and carbon environments (e.g., 1H NMR δ: 2.03 ppm for CH3 groups in analogous structures) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., HRMS data showing [M+H]+ peaks) .
  • Chromatography : Thin-layer chromatography (TLC) or HPLC for monitoring reaction progress and purity (>95%) .

Q. What solvents and reaction conditions are optimal for handling this compound?

  • Solvents : Dimethyl sulfoxide (DMSO) or ethanol for solubility; THF for reductive amination .
  • Catalysts : Sodium triacetoxyborohydride for amine reductions; triethylamine for acid-base reactions .
  • Temperature : Controlled conditions (e.g., 0–25°C) to stabilize intermediates .

Advanced Research Questions

Q. How can reaction yields be improved during synthesis?

Methodological optimizations include:

  • Catalyst screening : Testing alternatives to sodium triacetoxyborohydride (e.g., polymer-supported reagents) to reduce byproducts .
  • Solvent optimization : Replacing THF with dimethylformamide (DMF) to enhance reaction rates in polar aprotic conditions .
  • Stepwise monitoring : Using TLC or HPLC at each stage to identify bottlenecks (e.g., incomplete amidation) .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Modifying the benzo[d][1,3]dioxole or pyrimidinone moieties to assess biological activity shifts (e.g., fluorophenyl substitutions) .
  • Biological assays : Testing analogs against target enzymes (e.g., kinases or proteases) to correlate substituent effects with inhibitory potency .
  • Computational modeling : Using molecular docking to predict binding interactions with biological targets .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Dose-response validation : Repeating assays with standardized protocols (e.g., fixed IC50 measurement conditions) .
  • Metabolic stability tests : Assessing compound degradation in liver microsomes to explain variability in in vivo vs. in vitro results .
  • Control benchmarking : Comparing results with structurally validated reference compounds (e.g., pyrimidinone derivatives) .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Synthesis

StepReagents/ConditionsPurposeYield Optimization Tips
1THF, NaBH(OAc)₃, 0°CReductive aminationUse fresh NaBH(OAc)₃; monitor pH with acetic acid
2RP chromatography (MeCN/H₂O)PurificationGradient elution (5–95% MeCN)

Q. Table 2: Analytical Characterization Data

TechniqueKey ObservationsRelevance
¹H NMRδ 2.03 (s, CH₃), δ 7.28–7.5 (m, aromatic protons)Confirms substituent integration
HRMSm/z 362.0 [M+H]+ (for analogs)Validates molecular formula

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.